N-{4-[6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine
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Overview
Description
N-{4-[6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
The synthesis of N-{4-[6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine involves several synthetic routes. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents to facilitate the cyclization process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-{4-[6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent . Its ability to interact with various biological targets makes it a promising candidate for drug development. Additionally, it is used in the study of structure-activity relationships to design new biologically active compounds .
Mechanism of Action
The mechanism of action of N-{4-[6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects. These interactions can inhibit enzyme activity, disrupt cellular processes, or modulate signaling pathways, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to N-{4-[6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine include other triazolothiadiazine derivatives. These compounds share the core triazole and thiadiazole structure but differ in their substituents, leading to variations in their biological activity and applications . The unique combination of the 4-fluorophenyl group and the N,N-dimethylaniline moiety in this compound distinguishes it from other derivatives, potentially enhancing its pharmacological properties .
Properties
CAS No. |
895333-31-0 |
---|---|
Molecular Formula |
C17H14FN5S |
Molecular Weight |
339.4g/mol |
IUPAC Name |
4-[6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H14FN5S/c1-22(2)14-9-5-11(6-10-14)15-19-20-17-23(15)21-16(24-17)12-3-7-13(18)8-4-12/h3-10H,1-2H3 |
InChI Key |
WJEJVSGMJDKISL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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